(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
The compound “(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate” features a complex hybrid structure integrating indole, benzofuranone, and morpholine moieties. Key structural attributes include:
- Benzofuranone scaffold: The 3-oxo-2,3-dihydro-1-benzofuran system introduces a conjugated ketone, likely influencing redox properties and hydrogen-bonding capacity.
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
InChI |
InChI=1S/C25H24N2O6/c1-15-21(33-25(29)27-8-10-31-11-9-27)7-5-18-23(28)22(32-24(15)18)12-16-14-26(2)20-6-4-17(30-3)13-19(16)20/h4-7,12-14H,8-11H2,1-3H3/b22-12+ |
InChI Key |
SYIFCUOOXYHXKN-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=C3C=C(C=C4)OC)C)/C2=O)OC(=O)N5CCOCC5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=C3C=C(C=C4)OC)C)C2=O)OC(=O)N5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The indole scaffold is constructed via the Fischer indole synthesis, a classical method for generating substituted indoles from phenylhydrazines and carbonyl compounds. For 5-methoxy-1-methyl-1H-indole:
N-Methylation
Post-synthesis, the indole nitrogen is methylated using methyl iodide in the presence of a base (K2CO3) in DMF at 60°C for 12 hours.
Synthesis of 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl Intermediate
Palladium-Catalyzed Cyclization
Benzofuran formation is achieved via palladium-catalyzed intramolecular cyclization of iodophenols and alkynes:
-
Substrates : 5-Iodo-2-hydroxy-3-methylbenzoic acid and terminal alkyne.
-
Catalyst : (PPh3)2PdCl2 (5 mol%) with CuI (10 mol%) as a cocatalyst.
-
Conditions : Triethylamine (base and solvent), 80°C, 8 hours.
-
Mechanism : Oxidative addition of Pd to the C–I bond, alkyne insertion, and reductive elimination to form the furan ring.
Oxidation to 3-Oxo Derivative
The dihydrofuran intermediate is oxidized to the 3-oxo derivative using Jones reagent (CrO3/H2SO4) in acetone at 0°C.
Condensation to Form the Exocyclic Double Bond
Knoevenagel Condensation
The indole-3-carbaldehyde and benzofuran-3-one undergo condensation:
-
Catalyst : Piperidine (10 mol%) in ethanol.
-
Conditions : Reflux at 80°C for 6 hours.
-
Mechanism : Base-mediated deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and dehydration to form the (E)-configured double bond.
Optimization and Challenges
Regioselectivity in Indole Synthesis
Electron-donating groups (e.g., methoxy) direct cyclization to the para position, ensuring 5-methoxy substitution.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate: can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The indole and benzofuran rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated derivative, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of benzofuran and indole compounds exhibit significant antimicrobial properties. For example, compounds similar to (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene] have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents to combat resistant pathogens .
Anticancer Activity
Research has demonstrated that indole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar activities due to its structural characteristics, which can interact with biological targets involved in cancer progression. In vitro studies are necessary to evaluate its efficacy against different cancer cell lines.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzofuran derivatives against resistant bacterial strains. The findings indicated that certain modifications in the structure enhanced the antibacterial potency significantly compared to existing antibiotics . This highlights the potential of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene] as a candidate for further development.
Case Study 2: Anticancer Screening
In another investigation focusing on indole derivatives, researchers screened a library of compounds for their ability to inhibit cancer cell proliferation. The results showed that specific structural features were correlated with increased cytotoxicity against breast cancer cells. This suggests that (2E)-2-[...] could be evaluated within similar frameworks to assess its anticancer potential .
Mechanism of Action
The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Indole Carboxamide Derivatives ()
Compounds from Molecules (2010) share the indole core but differ in substituents and functional groups:
Key Differences :
- The target compound’s morpholine carboxylate ester contrasts with the carboxamide linkage in compounds, altering electronic properties and solubility.
- Fluorine substitution in derivatives enhances metabolic stability but reduces solubility compared to the methoxy group in the target compound .
Chromene Derivatives ()
Chromene compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E) differ structurally but share heterocyclic frameworks:
Biological Activity
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. It belongs to the class of indole derivatives, which are known for their diverse pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure comprising:
- An indole moiety, which is often associated with various biological activities.
- A benzofuran core, linked to anti-cancer and anti-inflammatory effects.
- Functional groups including methoxy and morpholine that may enhance its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₃N₁O₅ |
| Molecular Weight | 481.59 g/mol |
| CAS Number | 929418-23-5 |
Biological Activities
Research indicates that compounds similar to this one exhibit a range of biological activities:
Anticancer Activity
Several studies have shown that indole derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, such as:
- IC50 values indicating effectiveness against specific cancer cells:
- HeLa cells : IC50 = 12.4 µM
- MCF-7 cells : IC50 = 58 µM
The presence of the benzofuran and indole rings in the structure contributes to these anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor growth factors.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Indole derivatives have been shown to inhibit pro-inflammatory mediators like TNF-alpha and IL-1β in various models, indicating that this compound may also modulate inflammatory pathways.
The biological activity of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate likely involves:
- Enzyme Interaction : Binding to specific enzymes or receptors involved in cell signaling pathways.
- Gene Expression Modulation : Altering the expression levels of genes related to cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to cell death.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
-
Synthesis and Antimicrobial Activity
A study synthesized various benzofuran derivatives and evaluated their antimicrobial properties. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the benzofuran core can enhance bioactivity . -
Antitumor Efficacy
In vitro studies demonstrated that compounds with similar structures showed significant cytotoxicity against multiple cancer cell lines. For example, a related compound exhibited an IC50 value of less than 10 µM against human glioblastoma cells . -
Inflammatory Response Inhibition
Research on indole derivatives indicated their ability to inhibit inflammatory responses in cellular models, supporting the hypothesis that (2E)-2-[...] may also possess similar anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what are the critical parameters affecting yield?
- Methodological Answer : The synthesis involves multicomponent reactions (MCRs) combining indole derivatives and benzofuran precursors. For example, indole-3-carboxaldehyde intermediates (e.g., 5-methoxy-1-methylindole) can undergo Knoevenagel condensation with 7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl esters. Critical parameters include:
- Catalyst selection : Morpholinium trifluoroacetate (0.2 equiv.) enhances electrophilic substitution in indole derivatives .
- Reaction solvent : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures separation of E/Z isomers due to the compound’s conjugated system .
Q. Which spectroscopic techniques are most effective for characterizing stereochemistry and functional groups?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1,645 cm⁻¹) and methoxy groups (C-O, ~1,250 cm⁻¹). The absence/presence of NH stretches (~3,400 cm⁻¹) confirms methyl substitution on indole .
- LCMS/APCI : Validates molecular weight (e.g., [M]⁻ ion) and detects fragmentation patterns, particularly for the morpholine carboxylate moiety .
- NMR : ¹H/¹³C NMR distinguishes E/Z isomerism via coupling constants (J > 12 Hz for trans-configuration) and assigns methoxy/methyl protons .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model:
- Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions, especially in the indole-benzofuran conjugated system .
- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic sites for reaction optimization (e.g., morpholine carboxylate’s electron-deficient carbonyl) .
- Validation : Correlate computed UV-Vis spectra (TD-DFT) with experimental λmax to confirm π→π* transitions .
Q. What strategies resolve contradictions in observed biological activity vs. computational predictions?
- Methodological Answer :
- Orthogonal Assays : Combine in vitro enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct target effects from off-target interactions .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies .
- Structural Analog Synthesis : Modify the morpholine ring (e.g., replace with piperazine) or indole substituents to isolate structure-activity relationships (SAR) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to improve crystal lattice formation. Slow evaporation at 4°C is recommended .
- Polymorphism Control : Add seeding crystals or use anti-solvent diffusion (e.g., hexane) to favor a single crystalline phase .
- X-ray Diffraction : Resolve disorder in the morpholine ring by refining anisotropic displacement parameters and validating with Hirshfeld surface analysis .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Parameters : Calculate Hansen solubility parameters (δD, δP, δH) to rationalize discrepancies. For example, the morpholine carboxylate may exhibit higher δP (polarity) than predicted .
- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility for biological assays .
- Dynamic Light Scattering (DLS) : Confirm aggregation behavior in aqueous buffers, which may mask true solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
